
2-Fluoro-6-methylpyridine
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-methylpyridine can be synthesized via the diazotization of 2-amino-6-methylpyridine in the presence of hydrogen fluoride containing 40% pyridine solution . This method involves the conversion of the amino group to a diazonium salt, which is then replaced by a fluorine atom.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of hydrogen fluoride and pyridine requires stringent safety measures due to their hazardous nature.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 2-fluoro-6-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-6-methylpiperidine.
Scientific Research Applications
2-Fluoro-6-methylpyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This can lead to the inhibition or activation of certain biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methylpyridine
- 2,6-Difluoropyridine
- 2-Fluoropyridine
Uniqueness
2-Fluoro-6-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to other fluorinated pyridines .
Biological Activity
2-Fluoro-6-methylpyridine is an organic compound with the molecular formula C₆H₆FN, characterized by a pyridine ring substituted with a fluorine atom at the second position and a methyl group at the sixth position. Its molecular weight is 111.12 g/mol, and it appears as a colorless to light yellow liquid with a boiling point of approximately 135 °C. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
The unique substitution pattern of this compound enhances its electrophilicity and alters its pharmacokinetic properties, making it a subject of interest in drug development. Several synthetic methods have been reported for producing this compound, contributing to its availability for biological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Derivatives of this compound have been studied for their potential anticancer effects. The ability of this compound to interact with biological targets allows it to mimic natural substrates or ligands, which is crucial for therapeutic applications.
- Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity to specific enzymes and receptors, thereby modulating their activity. This characteristic is essential for understanding its mechanism of action in various biological systems.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antimicrobial Activity : A study investigated the antimicrobial properties of various pyridine derivatives, including this compound, demonstrating promising results against several bacterial strains.
- In Vivo Evaluations : In vivo studies indicated that compounds related to this compound showed effective interactions with P-glycoprotein (P-gp), which plays a crucial role in drug transport across the blood-brain barrier (BBB). This interaction suggests potential applications in treating neurological disorders .
- Pharmacokinetics : Research involving pharmacokinetic studies revealed that derivatives of this compound exhibited favorable clearance rates in animal models, indicating their viability as pharmaceutical candidates .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Chloro-6-methylpyridine | C₆H₆ClN | Chlorine atom substitution; less reactive |
3-Fluoro-6-methylpyridine | C₆H₆FN | Fluorine at the third position; different reactivity profile |
4-Fluoro-6-methylpyridine | C₆H₆FN | Fluorine at the fourth position; altered electronic properties |
2-Methylpyridine | C₆H₇N | Lacks fluorine; simpler reactivity |
The unique arrangement of functional groups in this compound significantly influences its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-6-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or fluorination of methylpyridine precursors. For example, fluorination using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) or cesium fluoroxysulfate can introduce fluorine at the 2-position. Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of fluorinating agents critically impact yield. Lower yields (e.g., 31% in THF with NaH) may arise from side reactions, while optimized conditions (e.g., 81% yield via deprotection) emphasize precise control of moisture and oxygen levels .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹). Nuclear magnetic resonance (NMR) is critical: ¹H NMR reveals methyl protons (δ ~2.5 ppm) and pyridine ring protons (δ 6.5–8.5 ppm), while ¹⁹F NMR shows fluorine chemical shifts near −120 to −150 ppm. Computational methods (e.g., B3LYP) validate experimental data by predicting vibrational frequencies and NMR chemical shifts .
Q. What are the key considerations when designing biological activity assays for this compound derivatives?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for ALK5 or antimicrobial activity against Mycobacterium tuberculosis). Use dose-response curves to determine IC₅₀ values and assess cytotoxicity in parallel. Structural analogs with methyl and fluorine substituents often exhibit enhanced binding affinity due to hydrophobic and electronic effects. Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can researchers optimize fluorination reactions to minimize competing substitution pathways in the synthesis of this compound derivatives?
- Methodological Answer : Competing pathways (e.g., nucleophilic aromatic substitution vs. elimination) can be mitigated by:
- Using aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Modulating temperature: Lower temperatures favor kinetic control, reducing side products.
- Introducing directing groups (e.g., methyl at the 6-position) to regioselectively guide fluorination. Computational modeling (DFT) predicts reaction pathways and transition states to optimize conditions .
Q. How can discrepancies between experimental FTIR data and quantum chemical calculations for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or anharmonic vibrations not accounted for in calculations. To resolve:
- Use solvent-corrected computational models (e.g., PCM in Gaussian).
- Compare experimental gas-phase spectra (if feasible) with theoretical predictions.
- Validate scaling factors for vibrational modes (e.g., 0.96–0.98 for B3LYP/6-31G*). Cross-referencing with Raman data and isotopic substitution studies can clarify assignments .
Q. What strategies are employed to analyze conflicting data in the biological activity profiles of this compound analogs?
- Methodological Answer : Conflicting results (e.g., varying IC₅₀ values across studies) require:
- Meta-analysis of structural trends (e.g., substituent electronic effects on binding).
- Replication under standardized assay conditions (pH, temperature, cell lines).
- Advanced techniques like X-ray crystallography or cryo-EM to visualize ligand-target interactions. Contradictions may arise from off-target effects, which can be probed via proteomic profiling or knockout models .
Properties
IUPAC Name |
2-fluoro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMNVTJFUISBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193673 | |
Record name | 2-Fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-22-7 | |
Record name | 2-Fluoro-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 407-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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